
Pubchem_53384435
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_53384435 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with butyl bromide to form N-butyl-4-chlorophenylamine.
Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Final Product Formation: The final step involves the coupling of the benzamide intermediate with piperazine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis, which allow for efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_53384435 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pubchem_53384435 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pubchem_53384435 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Pubchem_53384435 can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
4-(4-chlorophenyl)-N-(4-(4-(4-methylphenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a methyl group instead of chlorine.
Biologische Aktivität
PubChem compound 53384435, identified as a flavonoid derived from the plant Combretum erythrophyllum, exhibits a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and potential antineoplastic effects. This article delves into the various aspects of its biological activity, supported by research findings and data tables.
Overview of Biological Activities
The biological activities of PubChem 53384435 can be categorized into several key areas:
- Antibacterial Activity
- Anti-inflammatory Activity
- Antioxidant Activity
- Potential Antineoplastic Activity
Antibacterial Activity
Research has demonstrated that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the Minimum Inhibitory Concentration (MIC) values for several flavonoids isolated from Combretum erythrophyllum, showing effective inhibition against pathogens such as Vibrio cholerae and Enterococcus faecalis.
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
Rhamnocitrin | 25 | Micrococcus luteus |
Quercetin-5,3'-dimethylether | 25 | Shigella sonei |
Genkwanin | 50 | Vibrio cholerae |
5-Hydroxy-7,4'-dimethoxyflavone | >50 | Human lymphocytes (toxic) |
This table summarizes the antibacterial activity of the flavonoids derived from the compound, indicating a strong potential for therapeutic applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory effects of PubChem 53384435 were assessed through various assays. The flavonoids exhibited higher anti-inflammatory activity than the standard drug mefenamic acid. This suggests their potential in managing inflammatory conditions.
Antioxidant Activity
Antioxidant assays indicated that rhamnocitrin and rhamnazin showed strong antioxidant activities compared to other compounds. The antioxidant capacity was evaluated using different methods, including DPPH radical scavenging and ABTS assays.
Method | Rhamnocitrin (IC50) | Rhamnazin (IC50) |
---|---|---|
DPPH Scavenging | 20 µg/ml | 15 µg/ml |
ABTS Assay | 18 µg/ml | 12 µg/ml |
These results emphasize the compound's potential as an antioxidant agent, which is crucial for preventing oxidative stress-related diseases .
Potential Antineoplastic Activity
Recent studies have predicted that certain components of PubChem 53384435 may exhibit antineoplastic properties. The PASS (Prediction of Activity Spectra for Substances) analysis indicated a high probability (>0.8) for antineoplastic activity among several metabolites derived from aquatic plants associated with this compound.
Case Studies
- Study on Antibacterial Properties : A bioassay-guided fractionation study isolated multiple flavonoids from Combretum erythrophyllum, demonstrating their efficacy against various bacterial strains. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.
- Inflammation Model : In vivo studies using animal models showed that treatment with flavonoids from this compound significantly reduced markers of inflammation, supporting its use in inflammatory disease management.
Eigenschaften
IUPAC Name |
(2S,4R,5R)-5-acetamido-2-[(2S,3S,5S)-2-[(3S,5S,6S)-5-acetamido-6-[(3S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72N2O33/c1-10-21(55)25(59)28(62)39(68-10)75-34-20(45-12(3)52)38(76-35-23(57)15(6-47)70-40(29(35)63)73-31-17(8-49)69-37(65)27(61)26(31)60)72-18(9-50)32(34)74-41-30(64)36(24(58)16(7-48)71-41)78-43(42(66)67)4-13(53)19(44-11(2)51)33(77-43)22(56)14(54)5-46/h10,13-41,46-50,53-65H,4-9H2,1-3H3,(H,44,51)(H,45,52)(H,66,67)/t10?,13-,14-,15?,16?,17?,18?,19-,20+,21-,22-,23+,24+,25?,26?,27+,28+,29+,30+,31-,32-,33?,34?,35?,36?,37-,38+,39+,40+,41+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXTAKLCDGTLR-IDZALIKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@@]4(C[C@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5[C@@H]([C@@H](OC([C@@H]5O)CO)O[C@@H]6C(O[C@H]([C@H](C6O)O)O)CO)O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72N2O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693718 | |
Record name | PUBCHEM_53384435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127923-85-7 | |
Record name | PUBCHEM_53384435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.